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Compound of Interest

Compound Name: 2-Chloro-3-nitrotoluene

Cat. No.: B091179

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for
2-Chloro-3-nitrotoluene (CAS No: 3970-40-9), a key intermediate in the synthesis of
pharmaceuticals, dyes, and agrochemicals.[1] The following sections detail its spectral
characteristics, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy,
and outline generalized experimental protocols for obtaining such data.

Chemical Structure and Properties

2-Chloro-3-nitrotoluene, also known as 2-chloro-1-methyl-3-nitrobenzene, has the molecular
formula C7HeCINO2 and a molecular weight of 171.58 g/mol .[2] It is a light yellow liquid at
room temperature with a melting point of 21 °C and a boiling point of 147 °C at 25 mmHg.

Molecular Structure:

Caption: Chemical structure of 2-Chloro-3-nitrotoluene.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-Chloro-3-nitrotoluene.

'H NMR Spectroscopy
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
7.84 d,J=8.0Hz 1H Aromatic CH
7.68 d,J=8.0Hz 1H Aromatic CH
7.50-7.46 m 1H Aromatic CH
244 S 3H -CHs
Note: Data acquired in DMSO-de at 400 MHz.
13C NMR Spectroscopy
Chemical Shift (6, ppm) Assignment
149.3 C-NO2
135.5 C-Cl
133.0 Aromatic CH
129.8 C-CHs
126.1 Aromatic CH
124.9 Aromatic CH
19.8 -CHs

Note: Specific solvent and frequency for the compiled 3C NMR data were not consistently

available across sources.

Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Assignment

~3100-3000 Aromatic C-H stretch
~2950-2850 Aliphatic C-H stretch (-CHs)
~1530 Asymmetric NOz2 stretch
~1350 Symmetric NOz2 stretch
~800-700 C-Cl stretch

Note: IR data is typically acquired as a thin film or in a suitable solvent.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.
Instrument parameters may require optimization.

NMR Spectroscopy

3.1.1. Sample Preparation

Weighing: Accurately weigh 10-20 mg of 2-Chloro-3-nitrotoluene for *H NMR and 50-100
mg for 13C NMR into a clean, dry vial.

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble
(e.g., Chloroform-d (CDCIs) or Dimethyl sulfoxide-de (DMSO-ds)).

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

Transfer: Carefully transfer the solution to a clean, dry 5 mm NMR tube.

3.1.2. *H NMR Spectrum Acquisition

Instrument Setup: Place the NMR tube in the spectrometer. Lock and shim the instrument to
the deuterated solvent.

Acquisition Parameters:

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b091179?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091179?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

[e]

Pulse Program: A standard *H acquisition program.

o

Number of Scans (NS): Typically 16 to 32 scans.

[¢]

Spectral Width (SW): Approximately 12-16 ppm.

[¢]

Acquisition Time (AQ): Typically 2-4 seconds.

[e]

Relaxation Delay (D1): 1-2 seconds.

» Data Processing:
o Apply a Fourier transform to the Free Induction Decay (FID).
o Phase the spectrum.
o Reference the spectrum to the residual solvent peak (e.g., DMSO-ds at 2.50 ppm).
o Integrate the peaks.
3.1.3. 13C NMR Spectrum Acquisition
e Instrument Setup: Use the same sample and ensure the instrument is locked and shimmed.

e Acquisition Parameters:

[¢]

Pulse Program: A standard proton-decoupled 3C experiment (e.g., 'zgpg30' on Bruker
instruments).

[¢]

Number of Scans (NS): 1024 to 4096 scans, or more, depending on concentration.

[e]

Spectral Width (SW): 200-250 ppm.

o

Acquisition Time (AQ): 1-2 seconds.

[¢]

Relaxation Delay (D1): 2 seconds is a common starting point.

» Data Processing:
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o Apply a Fourier transform to the FID.
o Phase the spectrum.

o Reference the spectrum to the solvent peak (e.g., DMSO-ds at 39.52 ppm).

IR Spectroscopy (FTIR)

e Sample Preparation:

o Neat (Liquid): Place a drop of the liquid sample between two potassium bromide (KBr) or
sodium chloride (NaCl) plates.

o Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride)
that has minimal interference in the spectral regions of interest. Fill an appropriate liquid
cell with the solution.

e Background Spectrum: Acquire a background spectrum of the KBr/NaCl plates or the
solvent-filled cell.

o Sample Spectrum: Acquire the spectrum of the prepared sample.

o Data Processing: The instrument software will automatically subtract the background
spectrum from the sample spectrum to produce the final infrared spectrum of the compound.

Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound like 2-Chloro-3-nitrotoluene.
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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